CY5-N3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C36H46N6O7S2 |

|---|---|

分子量 |

738.9 g/mol |

IUPAC 名称 |

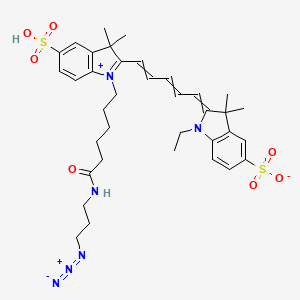

2-[5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49) |

InChI 键 |

LSISYTNZXRYXJU-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |

产品来源 |

United States |

Foundational & Exploratory

CY5-N3 Azide: A Technical Guide for Advanced Cellular Imaging and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CY5-N3 azide (B81097), a fluorescent dye widely utilized in biological research for cellular imaging and molecular labeling. This compound is a member of the cyanine (B1664457) dye family, known for its brightness and photostability in the red spectral region. Its azide functional group enables covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific conjugation method. This document outlines the core properties of this compound azide, detailed experimental protocols for its application, and a visual representation of the experimental workflow.

Core Properties of this compound Azide Variants

Several variants of this compound azide are commercially available, primarily differing in their water solubility due to the presence of sulfo groups. The choice of variant depends on the specific experimental requirements, such as the solvent system and the nature of the target biomolecule.

| Property | Sulfo-Cyanine5-azide (this compound) | Cyanine5-azide (free cation) |

| Molecular Formula | C36H46N6O7S2[1] or C36H46N6O7S[2] | C35H45N6O[3] |

| Molecular Weight | 738.92 g/mol [2][4][5] | 565.78 g/mol [3] |

| CAS Number | 1621101-43-6[1][2] | Not specified in the provided results. |

| Excitation Wavelength (λex) | ~646 nm[2][3] | 646 nm[3] |

| Emission Wavelength (λem) | ~662 nm[2][3] | 662 nm[3] |

| Extinction Coefficient (ε) | 250,000 L·mmol⁻¹·cm⁻¹ (after click reaction)[3] | 250,000 L·mmol⁻¹·cm⁻¹ (after click reaction)[3] |

| Appearance | Brown to reddish-brown solid[2] or blue powder[3] | Blue powder[3] |

| Solubility | Soluble in DMSO, DMF[3][4] | Soluble in DMSO, DMF, Dichloromethane; Insoluble in water[3] |

Experimental Protocols

The following are generalized protocols for the use of this compound azide. It is recommended to optimize these protocols for specific experimental contexts.

Stock Solution Preparation

Proper preparation of a stock solution is critical for accurate and reproducible results.

-

Solvent Selection : Dissolve this compound azide in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] Sonication may be used to aid dissolution.[4]

-

Concentration : Prepare a stock solution with a concentration in the range of 1–10 mM.[4]

-

Storage : Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C in the dark.[2][4] The solution is stable for up to 6 months when stored at -80°C.[6]

Biomolecule Labeling via Click Chemistry

This compound azide can be conjugated to alkyne-containing biomolecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

a) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which can be cytotoxic.

-

Reaction Mixture Preparation : In a suitable reaction buffer (e.g., PBS or Tris-HCl, pH 7.4), combine the alkyne-modified biomolecule with this compound azide.[4]

-

Catalyst Addition : Add a copper (I) source, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[2][4] A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]

-

Incubation : Incubate the reaction mixture at room temperature for 30–60 minutes with gentle stirring.[4]

-

Purification : Remove unreacted dye and catalyst from the labeled biomolecule using methods such as molecular sieve chromatography or ultrafiltration.[4]

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.

-

Target Preparation : Prepare the target biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[6]

-

Reaction Setup : Mix this compound azide with the strained alkyne-modified biomolecule in a reaction buffer (e.g., PBS, pH 7.4).[4]

-

Incubation : Incubate the mixture for 30 minutes to 2 hours at room temperature.[4]

-

Purification : Purify the labeled biomolecule as described for CuAAC.

Cell and Tissue Imaging

This compound azide is cell-membrane permeable and can be used for live-cell imaging.[2]

-

Cell Labeling : Live or fixed cells can be labeled with this compound-conjugated biomolecules or directly via in situ click chemistry.[4]

-

Washing : After incubation, wash the cells with PBS to remove any unbound dye and reduce background fluorescence.[4]

-

Tissue Staining : For tissue imaging, stain tissue sections with this compound-labeled probes.[4]

-

Washing : Thoroughly wash the tissue sections to remove excess dye.[4]

-

Fluorescence Microscopy : Analyze the fluorescence signal using a confocal or fluorescence microscope with a filter set appropriate for CY5 (excitation ~646 nm, emission ~662 nm).[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a biomolecule with this compound azide using click chemistry.

Caption: General workflow for biomolecule labeling using this compound azide via click chemistry.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | Sulfo-Cyanine5-azide | Ambeed.com [ambeed.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of CY5-N3 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of CY5-N3, a widely utilized fluorescent dye in biological research and drug development. This compound, a member of the cyanine (B1664457) dye family, features a terminal azide (B81097) group, making it an ideal tool for bioorthogonal chemistry, specifically for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[1][2] This allows for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans for visualization and tracking in vitro and in vivo.[1][3]

Physicochemical Properties and Spectral Data

This compound is a far-red fluorescent dye, a characteristic that is advantageous for biological imaging due to reduced autofluorescence from cellular components in this region of the spectrum. The dye is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][5] Key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 649 nm | [4][6] |

| Emission Maximum (λem) | ~662 - 671 nm | [4][7] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [4][7] |

| Purity (typical) | >95% (as determined by HPLC) | [6][7] |

| Molecular Weight | Varies by counter-ion and linker, e.g., 601.2 g/mol , 834.01 g/mol (protonated) | [4][7] |

| Quantum Yield | ~0.2 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a modular approach, which involves the synthesis of two distinct heterocyclic precursors, followed by their condensation to form the cyanine core, and finally, the introduction of the azide functionality.[8][9] This method allows for the late-stage introduction of the azide group, which can be sensitive to certain reaction conditions.[8]

A general synthetic strategy involves the following key steps:

-

Synthesis of Indolium Precursors: The synthesis often begins with commercially available indolenine derivatives. One precursor is functionalized with a reactive group, such as a carboxylic acid, which will later be used to attach the azide-containing linker. This is typically achieved by N-alkylation of the indolenine.[8][10]

-

Formation of a Hemicyanine Intermediate: One of the indolium precursors is reacted with a polymethine bridge source, such as malonaldehyde dianilide, to form a hemicyanine intermediate.[8][9]

-

Formation of the Asymmetric Cyanine Dye: The hemicyanine intermediate is then reacted with the second indolium precursor to form the asymmetric cyanine dye core. This reaction is often carried out under mild conditions.[8][9]

-

Introduction of the Azide Moiety: The carboxylic acid group on the cyanine dye is activated, typically as an N-hydroxysuccinimide (NHS) ester, and then reacted with an amine-containing azide linker, such as 3-azidopropan-1-amine, to yield the final this compound product.[1]

Below is a diagram illustrating the general synthetic pathway for a CY5 dye with a functional group for azide introduction.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Representative Synthesis of a CY5-Azide Derivative[1]

This protocol is adapted from the synthesis of a clickable cyanine derivative and illustrates the final step of introducing the azide group.

-

Activation of CY5 Carboxylic Acid: A CY5 derivative containing a carboxylic acid (1 equivalent) is dissolved in a suitable solvent like DMF. N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) (1.2 equivalents) is added, and the mixture is stirred at room temperature to form the NHS active ester.

-

Azide Introduction: 3-azidopropane-1-amine (1.5 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC).

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and excess reagents, which can interfere with subsequent labeling reactions and imaging applications. Several methods are commonly employed, with the choice depending on the scale of the synthesis and the required purity.

Purification Methodologies

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most effective method for achieving high purity (>95%) of this compound.[1][8] A C18 column is typically used with a gradient of acetonitrile (B52724) in water or a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA).[11] The desired product is collected based on its retention time and characteristic absorbance at ~650 nm.

-

Column Chromatography: For larger scale purifications, column chromatography on silica (B1680970) gel or basic aluminum oxide can be used.[8] A mixture of a chlorinated solvent (e.g., dichloromethane) and an alcohol (e.g., methanol) is often used as the eluent.[8]

-

Solid-Phase Extraction (SPE): SPE cartridges, such as C18 Sep-Pak cartridges, can be used for desalting and initial purification of the dye.[11]

-

Dialysis and Size-Exclusion Chromatography (SEC): These methods are more commonly used for the purification of this compound that has been conjugated to large biomolecules like proteins, to separate the labeled protein from the free dye.[12]

The following diagram outlines a general workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Detailed Experimental Protocol: HPLC Purification of Cyanine Dyes[11]

This protocol provides a general guideline for the HPLC purification of cyanine dyes.

-

Sample Preparation: The crude, dried product is resuspended in a small volume of a suitable solvent, such as 0.2 M TEAA buffer or a mixture of water and acetonitrile. The sample should be filtered through a 0.45 µm filter before injection.

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a C18 column and a UV-Vis detector set to the absorbance maximum of the dye (~650 nm for CY5) is used.

-

Mobile Phase: A typical mobile phase consists of Buffer A (e.g., 25 mM triethylammonium acetate, pH 8.0, with 10% acetonitrile) and Buffer B (e.g., 1 M triethylammonium acetate, pH 8.0, with 10% acetonitrile or a higher concentration of acetonitrile).

-

Gradient Elution: A linear gradient from a low to a high percentage of Buffer B is run to elute the compounds. The exact gradient will need to be optimized for the specific this compound derivative.

-

Fraction Collection: Fractions corresponding to the major peak with the correct absorbance spectrum are collected.

-

Product Recovery: The collected fractions are lyophilized to remove the solvent and buffer salts. For TEAA buffers, repeated lyophilization from water may be necessary to completely remove the salt.

Characterization

The final purified this compound product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

-

UV-Visible Spectroscopy: To determine the absorption maximum and molar extinction coefficient.

-

Fluorimetry: To determine the emission maximum and quantum yield.

Logical Relationship for Bioorthogonal Labeling

This compound is designed for use in click chemistry. The azide group on the dye reacts specifically with an alkyne-functionalized biomolecule. This reaction can be catalyzed by copper(I) or can proceed without a catalyst if a strained alkyne, such as a dibenzocyclooctyne (DBCO), is used.

Caption: this compound in bioorthogonal "click" chemistry.

References

- 1. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling [mdpi.com]

- 11. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 12. benchchem.com [benchchem.com]

CY5-N3: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of CY5-N3 (Sulfo-Cyanine5-azide), a widely used fluorescent probe in biological imaging and drug development. This document details the photophysical properties, experimental protocols for characterization, and key considerations for its application in research settings.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by a long polymethine chain that dictates its absorption and emission properties in the far-red region of the spectrum. The presence of an azide (B81097) (-N3) functional group makes it a valuable tool for bioorthogonal chemistry, particularly for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows for the specific labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in complex biological systems. The sulfo-cyanine variant enhances water solubility, making it suitable for applications in aqueous biological environments.[]

Photophysical Properties of this compound

The utility of a fluorescent probe is largely determined by its photophysical parameters, most notably its quantum yield and photostability.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for sensitive detection. For Sulfo-CY5-N3, a quantum yield of 0.28 has been reported in aqueous solutions.[2][3] This value indicates a good fluorescence efficiency, contributing to its brightness. It is important to note that the quantum yield of cyanine dyes, including Cy5 and its derivatives, can be highly sensitive to the local environment, such as solvent polarity, viscosity, and binding to macromolecules.[4]

Photostability

Cy5 is known to undergo photobleaching, a process that leads to the irreversible loss of fluorescence. The photobleaching kinetics of Cy5 can be complex, often involving transient dark states (blinking) and, in some cases, photoconversion to other fluorescent species.[4][6] The photostability of Cy5 is significantly influenced by its environment and the presence of photoprotective agents.[4] For instance, the removal of molecular oxygen and the addition of triplet-state quenchers can substantially enhance the photostability of Cy5.[6]

Quantitative Data Summary

The key quantitative photophysical parameters for Sulfo-CY5-N3 are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 646 nm | [2][7] |

| Emission Maximum (λem) | 662 nm | [2][5][7] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [2][5][3] |

| Recommended Storage | -20°C in the dark | [5][7] |

Experimental Protocols

This section provides detailed methodologies for the determination of the fluorescence quantum yield and the assessment of photostability of this compound.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield in the same spectral region.

Materials:

-

This compound

-

Quantum yield standard (e.g., Nile Blue in methanol, Φ = 0.27)[8]

-

Spectroscopic grade solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, methanol)

-

UV-Vis spectrophotometer

-

Corrected fluorescence spectrometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the appropriate solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the this compound and the standard solution in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

The quantum yield of this compound (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

-

Assessment of Photostability

This protocol describes a method for evaluating the photostability of this compound under controlled illumination conditions, based on the ICH Q1B guidelines for photostability testing.

Materials:

-

This compound solution of known concentration

-

Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp with appropriate filters)

-

UV-Vis spectrophotometer or fluorescence spectrometer

-

Quartz cuvettes or multi-well plates

-

Control samples shielded from light (e.g., wrapped in aluminum foil)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent. Place the solutions in transparent containers (e.g., quartz cuvettes or wells of a microplate). Prepare identical control samples and protect them from light.

-

Light Exposure: Place the samples and controls in the photostability chamber. Expose the samples to a defined light intensity and duration. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

-

Monitoring Photodegradation: At regular time intervals, remove an aliquot of the exposed and control samples and measure their absorbance or fluorescence intensity at the respective maxima.

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity as a function of exposure time.

-

The rate of photobleaching can be determined by fitting the decay of the signal to an appropriate kinetic model (e.g., a single exponential decay).

-

The photobleaching lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.

-

Visualizations

The following diagrams illustrate the experimental workflows for characterizing this compound.

Conclusion

This compound is a bright and versatile far-red fluorescent probe with a good quantum yield in aqueous solutions. Its azide functionality enables its use in bioorthogonal labeling reactions, making it a powerful tool for a wide range of applications in life sciences and drug development. While specific photostability data for this compound is limited, the extensive knowledge of its parent compound, Cy5, suggests that its photostability can be managed and optimized through careful experimental design, including the use of photoprotective agents. The provided experimental protocols offer a starting point for researchers to characterize the photophysical properties of this compound in their specific experimental context, ensuring robust and reproducible results.

References

- 2. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.cn [medchemexpress.cn]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of CY5-N3 in Common Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the azide-functionalized cyanine (B1664457) dye, CY5-N3, in various buffer systems commonly used in biological research and drug development. Understanding these parameters is critical for ensuring the accuracy, reproducibility, and efficiency of experiments involving bioconjugation, such as click chemistry, and fluorescence-based analytical techniques.

Core Concepts: Solubility and Stability of this compound

This compound is a lipophilic fluorescent dye belonging to the cyanine family, widely utilized for its bright emission in the far-red spectrum. Its azide (B81097) group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, collectively known as "click chemistry." However, the practical application of this compound in aqueous environments, typical for biological samples, is governed by its solubility and stability.

Solubility refers to the maximum concentration of this compound that can be dissolved in a given solvent or buffer to form a homogeneous solution. The non-sulfonated form of this compound exhibits low aqueous solubility, often necessitating the use of organic co-solvents.[1][2] In contrast, its sulfonated counterpart, Sulfo-CY5-N3, is readily soluble in water due to the presence of sulfonic acid groups.[3]

Stability pertains to the chemical integrity of the this compound molecule over time and under various conditions, such as pH, temperature, and light exposure. Degradation of the dye can lead to a loss of fluorescence or altered chemical reactivity, compromising experimental results.[4]

Data Presentation: Solubility and Recommended Buffer Systems

Quantitative data on the precise solubility limits of non-sulfonated this compound in aqueous buffers is not extensively documented in publicly available literature. However, empirical evidence and manufacturer recommendations provide valuable guidance. The use of organic co-solvents is essential for preparing working solutions of non-sulfonated this compound in aqueous buffers.

Table 1: Solubility of this compound Variants in Different Solvents

| Compound | Solvent/Buffer | Solubility | Recommendations & Remarks |

| This compound (non-sulfonated) | DMSO (Dimethyl Sulfoxide) | ≥60.1 mg/mL[4] | Ideal for preparing high-concentration stock solutions.[2] |

| DMF (Dimethylformamide) | Soluble[2] | An alternative to DMSO for stock solutions. | |

| Aqueous Buffers (PBS, TRIS, HEPES) | Low | Requires an organic co-solvent (e.g., 5-20% DMSO or DMF) for working solutions. The dye may precipitate at higher concentrations or lower co-solvent percentages.[1] | |

| Sulfo-CY5-N3 | Water & Aqueous Buffers | High[3] | Recommended for applications where organic co-solvents are undesirable. |

Table 2: Recommended Buffer Systems for this compound Working Solutions

| Buffer | Typical pH Range | Suitability for Click Chemistry | Notes |

| PBS (Phosphate-Buffered Saline) | 7.2 - 7.4 | High | Commonly used for both CuAAC and SPAAC reactions.[4] |

| TRIS (Tris(hydroxymethyl)aminomethane) | 7.4 - 8.0 | High | Suitable for CuAAC and other bioconjugation reactions. |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.2 - 7.4 | High | A non-coordinating buffer, which can be advantageous in certain enzymatic or metal-sensitive assays.[4] |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, light exposure, and storage conditions.

pH Stability

The fluorescence of the CY5 chromophore is largely stable across a broad pH range. Studies have shown that the fluorescence intensity of Cy5 is relatively insensitive to pH in the range of 4 to 10.[5][6] This makes it suitable for a wide array of biological experiments that require different pH conditions.

Photostability and Storage

Like most cyanine dyes, this compound is sensitive to light. Prolonged exposure to light can lead to photobleaching, resulting in a loss of fluorescence. Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation.

For long-term storage, solid this compound should be stored at -20°C, desiccated, and protected from light.[4] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C or -80°C and aliquoted to minimize freeze-thaw cycles.[4] Working solutions of this compound in aqueous buffers are generally less stable and should be prepared fresh before each use.[4]

Experimental Protocols

The following sections provide detailed methodologies for preparing this compound solutions and assessing their solubility and stability.

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of non-sulfonated this compound in DMSO and a subsequent working solution in an aqueous buffer.

Materials:

-

This compound (non-sulfonated), solid

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation (10 mM in DMSO):

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Working Solution Preparation (e.g., 10 µM in PBS with 10% DMSO):

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

In a new microcentrifuge tube, combine the required volume of the stock solution with the aqueous buffer and additional DMSO to achieve the final desired concentration and co-solvent percentage. For example, to prepare 1 mL of a 10 µM solution with 10% DMSO:

-

1 µL of 10 mM this compound in DMSO

-

99 µL of DMSO

-

900 µL of PBS, pH 7.4

-

-

Vortex the working solution to ensure it is well-mixed.

-

Use the working solution immediately for the best results.

-

Protocol for Determining the Aqueous Solubility of this compound

This protocol describes a method to estimate the solubility of non-sulfonated this compound in a specific aqueous buffer containing a fixed percentage of an organic co-solvent.

Materials:

-

10 mM this compound in DMSO stock solution

-

Aqueous buffer of interest (e.g., PBS, TRIS, HEPES)

-

DMSO

-

Spectrophotometer or plate reader

-

Microcentrifuge

Procedure:

-

Prepare a series of dilutions: Create a range of this compound concentrations in the chosen buffer with a fixed percentage of DMSO (e.g., 10%). For example, prepare concentrations from 1 µM to 100 µM.

-

Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow them to equilibrate.

-

Visual Inspection: Visually inspect each solution for any signs of precipitation.

-

Centrifugation: Centrifuge all samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved dye.

-

Absorbance Measurement: Carefully take a sample from the supernatant of each tube and measure the absorbance at the maximum absorption wavelength of CY5 (approximately 646 nm).

-

Data Analysis: Plot the absorbance as a function of the prepared concentration. The point at which the absorbance plateaus indicates the solubility limit under those specific buffer and co-solvent conditions.

Protocol for Assessing the Stability of this compound in Aqueous Buffers (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound under specific buffer, temperature, and light conditions using HPLC analysis.

Materials:

-

This compound working solution in the buffer of interest

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 HPLC column

-

Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or TFA)

-

Temperature-controlled incubator

-

Light source for photostability testing (optional)

Procedure:

-

Sample Preparation: Prepare a fresh working solution of this compound in the desired buffer (e.g., 10 µM in PBS with 10% DMSO).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area of the intact this compound.

-

Incubation: Store the remaining solution under the desired stress conditions (e.g., 37°C in the dark, room temperature with light exposure).

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

-

Data Analysis:

-

Monitor the peak area of the intact this compound at each time point.

-

Observe the appearance and growth of any new peaks, which may correspond to degradation products.

-

Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics.

-

This compound in Click Chemistry Signaling Pathways

The primary application of this compound is in click chemistry for the fluorescent labeling of biomolecules. The following diagram illustrates the two main pathways.

Conclusion

The successful use of this compound in labeling and imaging applications is highly dependent on its proper handling, with careful consideration of its solubility and stability. For the non-sulfonated form, the use of organic co-solvents like DMSO is necessary for creating aqueous working solutions in buffers such as PBS, TRIS, or HEPES. While the dye's fluorescence is stable over a wide pH range, it is susceptible to photodegradation, necessitating protection from light. By following the detailed protocols for solution preparation and stability assessment provided in this guide, researchers can optimize their experimental conditions, leading to more reliable and reproducible results in their scientific endeavors.

References

CY5-N3 Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of CY5-N3 azide (B81097), a widely utilized fluorescent probe in biological research and drug development. This document outlines its key characteristics, experimental protocols for their determination, and the fundamental principles of its application in bioconjugation via click chemistry.

Core Spectral and Photophysical Properties

This compound azide is a fluorescent dye belonging to the cyanine (B1664457) family, known for its brightness and photostability in the far-red region of the electromagnetic spectrum. Its azide functional group allows for covalent attachment to a wide range of molecules through "click chemistry," making it an invaluable tool for labeling and tracking biomolecules such as proteins, nucleic acids, and small molecules. The spectral properties can vary slightly between different suppliers and measurement conditions. Below is a summary of the key quantitative data for this compound azide and its sulfonated derivatives, which exhibit improved water solubility.

| Property | This compound (Sulfo-Cyanine5-azide) | Cy5-azide | sulfo-Cyanine5 azide | Reference |

| Excitation Maximum (λex) | 646 nm | 647 nm | 646 nm | [1][2][3] |

| Emission Maximum (λem) | 662 nm | 663 nm | 662 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | Not explicitly stated | 251,000 cm⁻¹M⁻¹ | 271,000 cm⁻¹M⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | Not explicitly stated | Not explicitly stated | 0.28 | [3] |

| Recommended Storage | -20°C or -80°C in the dark | -20°C | -20°C in the dark | [1][2][3] |

Note: The molar extinction coefficient and quantum yield are critical parameters for quantitative fluorescence studies. The extinction coefficient dictates the amount of light absorbed at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

Factors Influencing Spectral Properties

The spectral properties of cyanine dyes like this compound are sensitive to their local environment. Researchers should be aware of the following factors that can induce spectral shifts and changes in fluorescence intensity:

-

Solvent Polarity: The polarity of the solvent can influence the absorption and emission maxima.

-

Molecular Aggregation: At high concentrations, cyanine dyes have a tendency to form aggregates, which can lead to quenching or shifts in the absorption spectrum.[4]

-

Conjugation to Biomolecules: Covalent attachment to proteins or nucleic acids can alter the dye's local environment and affect its fluorescence properties.[3] The rigidity of the environment around the dye can impact its fluorescence quantum yield.[2]

-

pH: The fluorescence of Cy5 conjugates is generally stable over a wide pH range, typically from pH 4 to 10.

Experimental Protocols

Accurate determination of the spectral properties of this compound azide is crucial for reliable experimental outcomes. The following are generalized protocols for measuring these key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law (A = εlc).

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound azide and dissolve it in a suitable solvent (e.g., anhydrous DMSO) to prepare a concentrated stock solution.[1] It is recommended to prepare fresh solutions as the compound can be unstable in solution.[1][4]

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 646 nm for this compound.[1][3] Use the solvent as a blank.

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit of the data, according to the Beer-Lambert law, where 'l' is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Excitation and Emission Spectra

Fluorescence excitation and emission spectra are determined using a spectrofluorometer.

Methodology:

-

To Determine the Emission Spectrum:

-

Prepare a dilute solution of this compound azide in a suitable buffer (e.g., PBS, pH 7.4).

-

Set the excitation wavelength of the spectrofluorometer to the known absorption maximum (e.g., 646 nm).[1]

-

Scan a range of emission wavelengths (e.g., from 650 nm to 800 nm) and record the fluorescence intensity.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

To Determine the Excitation Spectrum:

-

Using the same sample, set the emission wavelength of the spectrofluorometer to the determined emission maximum (e.g., 662 nm).[1]

-

Scan a range of excitation wavelengths (e.g., from 550 nm to 660 nm) and record the fluorescence intensity.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Application in Bioconjugation: Click Chemistry

This compound azide is primarily used as a labeling reagent in click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group of this compound reacts with an alkyne-functionalized molecule in the presence of a copper(I) catalyst, a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Below is a diagram illustrating the general workflow for labeling a biomolecule with this compound azide using CuAAC.

Caption: General workflow for labeling a biomolecule using CuAAC.

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry reaction. SPAAC is advantageous for in vivo applications where the cytotoxicity of copper is a concern. In this case, the alkyne is replaced by a strained cyclooctyne (B158145) derivative, such as DBCO or BCN.

References

- 1. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 2. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Azide Group in CY5-N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the azide (B81097) functional group in the fluorescent dye Cyanine5-Azide (CY5-N3). It details the primary reaction mechanisms, quantitative kinetic data, factors influencing reactivity, and standardized experimental protocols for its use in bioconjugation.

Introduction to this compound

This compound, or Sulfo-Cyanine5-azide, is a bright, far-red fluorescent probe widely used for labeling and detecting biomolecules in life sciences research.[1][2] It consists of two key components: the Cyanine 5 (CY5) fluorophore core and a chemically reactive azide (-N3) group. The CY5 core provides the desirable spectroscopic properties (excitation ~646 nm, emission ~662 nm), while the azide group enables covalent attachment to other molecules through highly specific and efficient chemical reactions.[1][2] The azide group is particularly valued for its "bioorthogonal" nature, meaning it does not react with or interfere with native biological functional groups, ensuring highly specific labeling.[3][4]

Core Reactivity: Azide-Alkyne Cycloadditions ("Click Chemistry")

The reactivity of the azide group in this compound is dominated by its participation in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of "click chemistry".[5][6][7] This class of reactions is characterized by high yields, stereospecificity, and tolerance of a wide range of solvents and pH conditions, making it ideal for bioconjugation.[8] Two primary pathways are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a terminal alkyne and a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[1][8] The copper catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[8] However, the cytotoxicity of copper can be a limitation for live-cell imaging applications.[4][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the alkyne partner.[1][3] The ring strain of the cyclooctyne provides the driving force for the reaction to proceed efficiently at physiological temperatures and pH without any catalyst.[3] This makes SPAAC the preferred method for labeling in living systems.

The choice between these two powerful reactions depends on the experimental context, with CuAAC often used for in vitro conjugations where the copper catalyst can be easily removed, and SPAAC being essential for applications in live cells or whole organisms.

Quantitative Reactivity Data

The efficiency of a labeling reaction is determined by its reaction rate. For SPAAC reactions, the second-order rate constant (k) is a critical parameter for comparing the reactivity of different strained alkynes with an azide. Higher rate constants lead to faster and more efficient labeling, which is crucial when working with low concentrations of biomolecules.

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Conditions |

| SPAAC | Bicyclononyne (BCN) | 0.012 - 0.024 | 25°C in CDCl₃ (with model azides) |

| SPAAC | Dibenzoazacyclooctyne (DBCO/ADIBO) | ~0.25 - 0.90 | 25°C in CDCl₃ (with primary/secondary azides) |

| SPAAC | Biarylazacyclooctynone (BARAC) | > 1.0 | Organic (co)solvents (with benzyl (B1604629) azide) |

Note: Data is derived from studies using model azides and various cyclooctynes.[10][11] The reactivity of this compound is expected to be in a similar range. BARAC exhibits the fastest kinetics but can be unstable.[10] DBCO and BCN offer a good balance of high reactivity and stability for typical biological experiments.[10]

Experimental Protocols

Precise and reliable protocols are essential for successful bioconjugation. Below are detailed methodologies for both CuAAC and a more common SPAAC labeling of a protein.

This protocol is adapted for labeling an alkyne-modified biomolecule with this compound.[2][9][12]

A. Reagent Preparation:

-

Biomolecule-Alkyne: Prepare your alkyne-containing protein or nucleic acid in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[2]

-

Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in nuclease-free water.

-

Copper Ligand (e.g., THPTA or BTTAA): Prepare a 50-100 mM stock in DMSO or water. The ligand accelerates the reaction and protects the target biomolecule from oxidative damage.[9][12]

-

Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution fresh in nuclease-free water immediately before use. This reduces Cu(II) to the active Cu(I) state.[12]

B. Labeling Reaction:

-

In a microcentrifuge tube, combine the reagents in the following order:

-

Alkyne-modified biomolecule (final concentration typically 10-100 µM).

-

Buffer to reach the final volume.

-

This compound stock solution (use a 2-10 fold molar excess over the biomolecule).

-

Copper ligand (maintain a 5:1 ligand-to-copper ratio).[12]

-

CuSO₄ stock solution (final concentration 50-250 µM).[12]

-

-

Vortex briefly to mix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution (final concentration 2.5-5 mM).[2]

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

C. Purification:

-

Remove unreacted this compound and catalyst components using a suitable method for your biomolecule, such as:

This protocol describes the labeling of a protein modified with a strained alkyne (e.g., DBCO) with this compound. This method is suitable for both in vitro and live-cell applications.

A. Protein and Dye Preparation:

-

Protein Preparation: Ensure your DBCO-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL for optimal results.[13] If the buffer contains interfering substances, perform a buffer exchange using dialysis or a spin column.[14][15]

-

This compound Solution: Prepare a working solution of this compound in an appropriate buffer or use the DMSO stock directly. The required amount should be a 5-20 fold molar excess relative to the protein.

B. Labeling Reaction:

-

Add the calculated amount of this compound solution to the DBCO-modified protein solution.

-

Mix gently by pipetting.

-

Incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light. Reaction times may need optimization depending on the protein and alkyne reactivity.

C. Purification of Labeled Protein:

-

Prepare a spin-based size-exclusion column by removing the storage buffer and washing it three times with an elution buffer (e.g., PBS) by centrifugation (~1,500 x g for 1 min).[14]

-

Load the reaction mixture onto the prepared spin column.

-

Centrifuge for 2-3 minutes at 1,500 x g to collect the purified, labeled protein.[14] The unreacted this compound will be retained in the column resin.

-

Store the labeled protein at 4°C (short-term) or -20°C (long-term), protected from light.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. alkyne-azide click reaction: Topics by Science.gov [science.gov]

- 6. genelink.com [genelink.com]

- 7. interchim.fr [interchim.fr]

- 8. Click Chemistry [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. abcam.com [abcam.com]

- 15. assaygenie.com [assaygenie.com]

CY5-N3: A Technical Guide to its Cell Permeability for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cell permeability of CY5-N3, a fluorescent dye increasingly utilized for live-cell imaging. We provide a comprehensive overview of its properties, detailed experimental protocols, and quantitative data to empower researchers in leveraging this tool for visualizing intracellular processes.

Core Concept: this compound's Utility in Live-Cell Imaging

This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye featuring an azide (B81097) group, making it a valuable tool for bioorthogonal chemistry, specifically copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] Its utility in live-cell imaging is critically dependent on its ability to cross the cell membrane. Multiple sources confirm that this compound is indeed cell membrane permeable, enabling the labeling and visualization of intracellular targets in living cells.[3][4][5]

The azide moiety allows for the specific covalent labeling of biomolecules that have been metabolically or genetically engineered to contain a corresponding alkyne group. This specificity minimizes background fluorescence and allows for the precise tracking of proteins, glycans, and other molecules within the complex cellular environment.

Quantitative Data on this compound

While widely cited as cell-permeable, detailed quantitative data on the uptake kinetics and optimal staining concentrations of unconjugated this compound are not extensively published. The majority of available protocols focus on its application within the broader context of click chemistry. However, based on manufacturer recommendations and published studies, the following provides a summary of key quantitative parameters.

| Parameter | Value | Cell Type/System | Source |

| Excitation Maximum (Ex) | ~646 nm | - | [3] |

| Emission Maximum (Em) | ~662 nm | - | [3] |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | General Use | [1] |

| Recommended Working Solution | 100 µM in serum-free medium or PBS | Yersinia pseudotuberculosis | [3] |

| Click Reaction Concentration | 100 µM | in vitro click reaction | [3] |

Note: The optimal working concentration can vary significantly depending on the cell type, cell density, and the specific application. It is strongly recommended to perform a titration experiment to determine the optimal concentration for your experimental system to maximize signal-to-noise ratio and minimize potential toxicity.

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions and performing live-cell labeling using click chemistry.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the essential steps for preparing this compound for use in live-cell imaging experiments.

Materials:

-

This compound (Sulfo-Cyanine5-azide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation:

-

Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to the desired working concentration (e.g., 100 µM as a starting point).

-

The final working concentration should be optimized for each specific cell type and experimental condition.

-

Diagram: Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Live-Cell Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of alkyne-modified biomolecules in live cells with this compound using a copper-catalyzed click reaction.

Materials:

-

Cells cultured with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid)

-

This compound working solution

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Copper-chelating ligand (e.g., TBTA) solution

-

Reducing agent (e.g., Sodium Ascorbate) solution

-

Wash buffer (e.g., PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and incorporate the alkyne-modified metabolic precursor according to the specific experimental requirements.

-

Prepare Click Reaction Mixture: In a sterile tube, combine the following components in PBS to the indicated final concentrations:

-

0.1 mM CuSO₄

-

128 µM TBTA

-

5 mM Sodium Ascorbate

-

100 µM this compound

-

-

Cell Washing: Wash the cells twice with PBS to remove any residual medium.

-

Labeling Reaction: Add the click reaction mixture to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal incubation time may need to be determined empirically.

-

Remove Excess Reagents: Wash the cells three times with PBS to remove unreacted components of the click reaction mixture.

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for Cy5 (Ex/Em: ~646/662 nm).

Diagram: Workflow for Live-Cell CuAAC Labeling with this compound

Caption: Workflow for copper-catalyzed click chemistry in live cells.

Considerations for Live-Cell Imaging with this compound

-

Toxicity: While cyanine (B1664457) dyes are generally well-tolerated by cells for short-term imaging, it is crucial to assess the potential cytotoxicity of this compound at the determined optimal concentration. This can be evaluated using standard cell viability assays.

-

Phototoxicity: Prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. To mitigate these effects, use the lowest possible laser power and exposure time that provides an adequate signal.

-

Background Fluorescence: Incomplete washing or non-specific binding of the dye can contribute to background fluorescence. Ensure thorough washing steps and consider the use of background-reducing agents if necessary.

-

Sulfonated vs. Non-sulfonated Dyes: this compound is a sulfo-cyanine dye. The sulfonate groups increase water solubility but can also affect cell permeability. Non-sulfonated versions of Cy5 azide are also available and may exhibit different permeability characteristics.

Conclusion

This compound is a valuable, cell-permeable fluorescent probe for live-cell imaging, particularly in conjunction with click chemistry for the specific labeling of intracellular targets. While detailed quantitative data on its permeability alone is limited, the provided protocols and guidelines offer a solid foundation for its successful application. Researchers are encouraged to empirically determine the optimal experimental conditions for their specific cell type and imaging setup to achieve high-quality, reproducible results. The continued development and characterization of such probes will undoubtedly advance our ability to visualize and understand the dynamic processes of life at the molecular level.

References

CY5-N3 Azide: A Technical Guide to Safe Handling and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of CY5-N3 azide (B81097), a fluorescent dye integral to various bioorthogonal chemistry techniques. The information presented herein is intended to equip researchers with the necessary knowledge to handle this compound safely and utilize it effectively in their experimental workflows.

Safety Data and Handling Precautions

Hazard Identification and General Precautions

Organic azides are categorized as potentially explosive and toxic compounds. The primary hazards include:

-

Explosive Potential: Organic azides can be sensitive to heat, light, friction, and mechanical shock, which may lead to violent decomposition.[1]

-

Toxicity: Azide compounds are known to be toxic. The azide ion has a toxicity similar to that of cyanide.[2]

-

Formation of Hazardous Compounds: Contact with acids can produce highly toxic and explosive hydrazoic acid.[1] Reaction with heavy metals (e.g., copper, lead) can form highly unstable and shock-sensitive metal azides.[3]

General Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation).[4]

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid the use of metal spatulas or other metal instruments to prevent the formation of metal azides.[5]

-

Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.[2][3]

-

Work on the smallest possible scale, especially when performing new reactions.[5]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: Emits toxic fumes under fire conditions.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[6]

Storage and Stability

Proper storage is crucial to maintain the stability of this compound azide and prevent hazardous situations.

| Parameter | Recommendation |

| Storage Temperature | Store at -20°C.[1][7] |

| Light Exposure | Protect from light. Store in a dark place.[8] |

| Moisture | Keep container tightly closed and in a dry place. |

| Stability | The compound is unstable in solution; prepare solutions fresh.[9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8] |

| Incompatibilities | Avoid contact with acids, heavy metals, and halogenated solvents.[1][3] |

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound azide and its sulfonated form.

Table 1: General Properties of this compound Azide (Sulfo-Cyanine5-azide)

| Property | Value | Reference |

| Synonyms | Sulfo-Cyanine5-azide | [3][8] |

| CAS Number | 1621101-43-6 | [6][8] |

| Molecular Formula | C36H46N6O7S2 | [6][8] |

| Molecular Weight | 738.92 g/mol | [6][8] |

| Appearance | Solid, brown to reddish-brown | [6] |

| Solubility | Soluble in DMSO and DMF | [8] |

Table 2: Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | [9] |

| Emission Maximum (λem) | ~662 nm | [9] |

Experimental Protocols

This compound azide is a key reagent in "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules. The azide group of this compound reacts with an alkyne-modified biomolecule, typically through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling alkyne-containing biomolecules with this compound azide.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

This compound azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound azide in anhydrous DMSO to a stock concentration of 1-10 mM. Store at -20°C or -80°C, protected from light.[3]

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in an appropriate buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound azide in the reaction buffer. The molar ratio of dye to biomolecule may need to be optimized.

-

Add the copper ligand to the reaction mixture.

-

Add CuSO4 to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. Gentle mixing may be beneficial.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents using a suitable method such as size exclusion chromatography, dialysis, or spin filtration.

-

Visualizations

Experimental Workflow for Biomolecule Labeling

Caption: Workflow for labeling biomolecules using this compound azide via CuAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

Caption: Simplified schematic of the CuAAC reaction for this compound labeling.

References

- 1. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]

- 2. Oligonucleotide labeling_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. thno.org [thno.org]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with CY5-N3 Azide via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fluorescent labeling of proteins using CY5-N3 azide (B81097) through click chemistry. This powerful and versatile bioconjugation technique allows for the specific attachment of the bright and photostable cyanine (B1664457) 5 (CY5) fluorophore to proteins of interest, enabling a wide range of applications in research and drug development, including protein tracking, localization, and quantification.

Click chemistry encompasses two primary strategies for covalently linking an azide (like this compound) to an alkyne-modified protein: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document outlines the protocols for both methodologies, along with methods for the purification and characterization of the resulting fluorescently labeled proteins.

Overview of Click Chemistry for Protein Labeling

Click chemistry reactions are renowned for their high efficiency, specificity, and biocompatibility.[1][2] The reaction forms a stable triazole linkage between an azide and an alkyne.[2] For protein labeling, a protein must first be functionalized with either an azide or an alkyne group. In the context of using this compound azide, the target protein must possess an alkyne group. This can be achieved through various methods, such as the incorporation of alkyne-bearing unnatural amino acids during protein expression or post-translational modification with an alkyne-containing reagent.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] It is a highly efficient and widely used method for bioconjugation.[3] However, the potential cytotoxicity of copper can be a concern for live-cell imaging applications.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC employs a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) that reacts readily with azides in a catalyst-free manner.[5][] This makes SPAAC an ideal choice for labeling proteins in living systems.[5]

Quantitative Data Summary

The efficiency of protein labeling can be influenced by various factors, including the concentrations of reactants, reaction time, temperature, and the specific click chemistry method employed. The following tables summarize typical quantitative data associated with protein labeling using click chemistry.

Table 1: Comparison of CuAAC and SPAAC for Protein Labeling

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Rate | Very Fast (minutes to hours) | Fast (minutes to hours) |

| Biocompatibility | Limited in live cells due to copper toxicity | Excellent for live-cell applications |

| Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide |

| Catalyst | Copper(I) | None |

| Typical Efficiency | >90% | >80% |

Table 2: CY5 Fluorophore Properties

| Property | Value |

| Excitation Maximum (λex) | ~646 nm[7][8] |

| Emission Maximum (λem) | ~662 nm[7][8] |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[8] |

| Quantum Yield (Φ) | ~0.28[8] |

| Cell Permeability | Yes[7] |

Experimental Protocols

The following are detailed protocols for labeling alkyne-modified proteins with this compound azide using both CuAAC and SPAAC methods.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the labeling of purified proteins in vitro.[3][9]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

-

This compound azide (stock solution in DMSO).[7]

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).

-

Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water).[9]

-

Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water).[3]

-

Aminoguanidine (B1677879) (optional, to prevent side reactions, e.g., 100 mM in water).[9]

-

Degassing equipment (e.g., nitrogen or argon gas).

-

Purification column (e.g., size-exclusion chromatography or affinity chromatography).[10][11]

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should typically be in the low micromolar range (e.g., 10-50 µM).

-

Add this compound azide to the reaction mixture. A 2 to 10-fold molar excess of the dye over the protein is recommended.[9]

-

Prepare a premix of CuSO₄ and THPTA ligand. A 5:1 ligand to copper ratio is often used to protect the protein from oxidative damage.[3]

-

Add the CuSO₄/THPTA premix to the reaction tube. The final copper concentration can range from 50 to 250 µM.[3]

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration should be in the millimolar range (e.g., 1-5 mM).[3]

-

If using, add aminoguanidine to the mixture.

-

Gently mix the components and incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for a longer duration if the protein is sensitive to room temperature.

-

After the incubation, the labeled protein needs to be purified from excess reagents. This is a critical step to remove unreacted dye which can interfere with downstream applications.[12] Purification can be achieved using size-exclusion chromatography (e.g., a desalting column) or affinity chromatography if the protein has a suitable tag.[10][11]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for labeling proteins in vitro and is the method of choice for live-cell imaging.[5][]

Materials:

-

Protein modified with a strained alkyne (e.g., DBCO or BCN).

-

This compound azide (stock solution in DMSO).[7]

-

Reaction buffer (e.g., PBS).

Procedure:

-

In a microcentrifuge tube, dissolve the strained alkyne-modified protein in the reaction buffer.

-

Add the this compound azide stock solution to the protein solution. A 2 to 10-fold molar excess of the azide is typically used.

-

Incubate the reaction mixture at room temperature for 1-12 hours, or at 37°C for faster kinetics, protected from light. Reaction times may need to be optimized depending on the specific strained alkyne and protein.[4]

-

Purify the labeled protein from unreacted this compound azide using an appropriate chromatography method as described in the CuAAC protocol.[10][11]

Characterization of Labeled Proteins

After purification, it is essential to characterize the labeled protein to determine the labeling efficiency and the degree of labeling (DOL).

Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per protein, can be determined spectrophotometrically.[13]

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of CY5 (~646 nm, A₆₄₆).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein Where:

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For CY5, this is approximately 0.04.[8]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye: Dye Concentration (M) = A₆₄₆ / ε_dye Where:

-

ε_dye is the molar extinction coefficient of CY5 at ~646 nm (271,000 cm⁻¹M⁻¹).[8]

-

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for protein labeling with this compound azide via click chemistry.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

Step-by-Step Guide for Nucleic Acid Labeling with CY5-N3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the principles and techniques for labeling nucleic acids (DNA and RNA) with the fluorescent dye CY5-N3. CY5 is a bright, far-red fluorescent dye widely used in various molecular biology applications due to its high extinction coefficient and emission in a spectral range with low cellular autofluorescence.[1] this compound, an azide-functionalized derivative of CY5, enables covalent attachment to nucleic acids through "click chemistry," a highly efficient and bioorthogonal reaction.[2]

This guide details two primary methods for this compound conjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). It provides detailed experimental protocols, quantitative data summaries, and troubleshooting guidance to assist researchers in successfully implementing these labeling strategies.

Principle of the Method

Nucleic acid labeling with this compound relies on the formation of a stable triazole linkage between the azide (B81097) group of the dye and a complementary alkyne-modified nucleic acid. This is achieved through one of two "click chemistry" reactions:

-